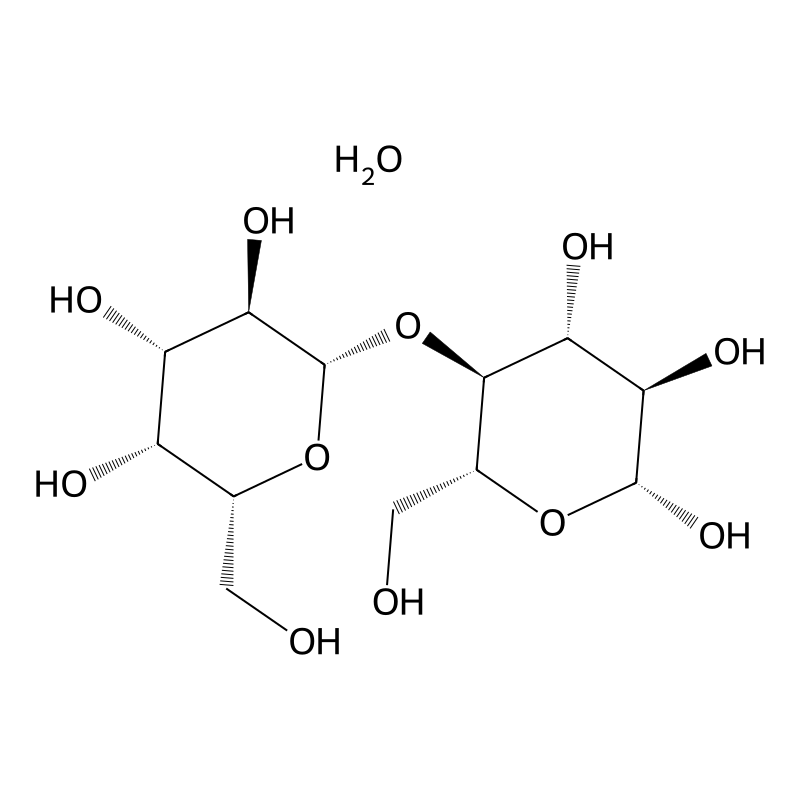Lactose monohydrate
C12H24O12

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C12H24O12
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
Drug Delivery
- Excipient in Pharmaceutical Formulations: Lactose monohydrate is widely used as an excipient in pharmaceutical formulations due to its bulking, binding, and disintegration properties. These functionalities allow it to:
- Increase the tablet size for easier handling and swallowing. Source: National Institutes of Health:
- Bind the active drug with other ingredients to form a cohesive tablet. Source: National Center for Biotechnology Information:
- Facilitate the breakdown of the tablet in the digestive system for drug release. Source: Healthline:
- Carrier in Dry Powder Inhalers: Lactose monohydrate is a common carrier in dry powder inhalers (DPIs) due to its inhalation properties. It helps to:
Food Science Research
- Carbohydrate Source for Microorganisms: Lactose monohydrate serves as a carbon source for various microorganisms in fermentation studies. This allows researchers to investigate their growth, metabolism, and other functionalities. Source: ScienceDirect
- Food Ingredient Functionality: Researchers use lactose monohydrate to study its functional properties in food, such as:
Lactose monohydrate is a crystalline form of lactose, which is a disaccharide sugar primarily found in milk. Composed of two simpler sugars, galactose and glucose, lactose has the molecular formula C₁₂H₂₂O₁₁·H₂O. This compound appears as a white or pale yellow powder with a mildly sweet taste and is commonly used in various industries due to its stabilizing and bulking properties
Lactose monohydrate has diverse applications across various fields: Its affordability and functionality make it a widely utilized ingredient.
The stability of lactose monohydrate is affected by temperature and humidity, with higher temperatures promoting the conversion to its anhydrous form. The equilibrium between the α- and β-anomers of lactose can shift based on temperature conditions, influencing its solubility and sweetness
Lactose plays a significant role in nutrition, particularly for infants who rely on it as a primary carbohydrate source in milk. The enzyme lactase, produced in the intestines, facilitates the digestion of lactose into glucose and galactose, which are then absorbed into the bloodstream. In adults, lactase production often decreases after weaning, leading to lactose intolerance in some individuals . While generally safe for consumption, those with severe lactose intolerance may experience gastrointestinal discomfort upon ingestion of lactose monohydrate due to inadequate enzyme levels .
Lactose monohydrate is synthesized through crystallization processes involving milk or whey. The steps typically include:
- Concentration: Milk is concentrated via evaporation to increase lactose content.
- Cooling: The concentrated solution is cooled to promote crystallization.
- Crystallization: Lactose crystallizes out of the solution as it cools.
- Separation: Crystals are separated from the remaining liquid.
- Drying: The crystals are dried to remove excess moisture, resulting in lactose monohydrate .
This method ensures high purity and stability of the final product.
Research has indicated that lactose monohydrate interacts with various compounds during processing and storage. For instance:
- Drug Formulations: Lactose can affect the stability and bioavailability of certain medications when used as an excipient.
- Temperature Effects: Heating can lead to dehydration and changes in crystalline structure, impacting its performance in formulations .
- Compatibility Studies: Lactose has been studied for compatibility with various active pharmaceutical ingredients to ensure efficacy and stability in drug products .
These interactions highlight the importance of understanding how lactose behaves under different conditions.
| Compound | Composition | Unique Features |
|---|---|---|
| Sucrose | Glucose + Fructose | Sweeter than lactose; used extensively as a sweetener |
| Maltose | Glucose + Glucose | Produced during starch digestion; sweeter than lactose |
| Galactose | Monosaccharide | Component of lactose; less sweet than sucrose |
| Lactulose | Fructose + Galactose | Used medicinally for constipation; not present in milk |
| Lactitol | Hydrogenated Lactose | Low-calorie sweetener; used in sugar-free products |
Lactose monohydrate stands out due to its unique crystalline structure and its role as a significant carbohydrate source in mammalian diets. Its specific properties make it particularly valuable in both food and pharmaceutical applications
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Other CAS
64044-51-5








